Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate
Description
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate is an α,β-unsaturated ester derivative characterized by a 3-methoxyphenylamino substituent at the C4 position and a keto group at C2.
Properties
IUPAC Name |
ethyl (E)-4-(3-methoxyanilino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12(15)7-8-14-10-5-4-6-11(9-10)17-2/h4-9,14H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUNXCVURZSUJJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CNC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate typically involves the reaction of ethyl acetoacetate with 3-methoxyaniline under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 3-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) or a base catalyst (e.g., sodium hydroxide) to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a class of 2-oxobut-3-enoate derivatives with varying substituents at the C4 position. Key analogs include:
Physicochemical Properties
- The nitrobenzoyl group in NERGAV introduces strong electron-withdrawing effects, altering reactivity in cyclization or nucleophilic addition reactions .
Regioisomerism and Stability
- Ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate synthesis produces regioisomers due to lack of regio specificity, a consideration for the target compound’s synthesis .
- Stability of the α,β-unsaturated system may vary with substituents; electron-donating groups (e.g., methoxy) could enhance conjugation and stability.
Biological Activity
Ethyl 4-[(3-methoxyphenyl)amino]-2-oxobut-3-enoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction of ethyl acetoacetate with 3-methoxyaniline, typically using acidic or basic conditions. The general reaction scheme involves:
- Condensation Reaction : Ethyl acetoacetate reacts with 3-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) or a base catalyst (e.g., sodium hydroxide).
- Purification : The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Target of Action
This compound is known to interact with DNA, potentially through an intercalative binding mode. This interaction can disrupt DNA structure and function, influencing various biochemical pathways involved in cell division and gene expression.
Mode of Action
The compound's interaction with DNA may lead to:
- Changes in gene expression.
- Disruption of normal cell division.
- Induction of cellular effects that could be beneficial in therapeutic contexts.
Anticancer Properties
Research has indicated that similar compounds exhibit anticancer activities. This compound may hold promise as an anticancer agent due to its ability to influence cellular processes related to tumor growth and proliferation .
Antioxidant Activity
The compound's antioxidant properties have been highlighted in various studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders . The antioxidant activity can be evaluated through various assays, including DPPH and FRAP assays.
Case Study: Gastroprotective Effects
A study investigated the gastroprotective effects of a structurally similar compound, ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB), which demonstrated significant protective effects against gastric mucosal lesions. The study reported:
- Increased mucus secretion.
- Enhanced superoxide dismutase (SOD) activity.
- Reduced levels of malondialdehyde (MDA), indicating decreased oxidative stress.
These findings suggest that compounds with similar structures may exhibit protective effects on gastric tissues, potentially applicable to this compound .
Comparative Analysis
A comparison with similar compounds reveals variations in biological activity due to differences in functional groups. For example:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Ethyl 4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate | Different substitution pattern on the phenyl ring | Potentially different anticancer efficacy |
| Ethyl 4-[(3-hydroxyphenyl)amino]-2-oxobut-3-enoate | Hydroxyl group instead of methoxy | Varying antioxidant properties |
| Ethyl 4-[(3-chlorophenyl)amino]-2-oxobut-3-enoate | Chlorine atom instead of methoxy | Altered interaction with biological targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
